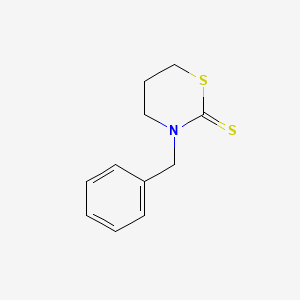

3-Benzyl-1,3-thiazinane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-thiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS2/c13-11-12(7-4-8-14-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIBAPAMIJCWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)SC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298350 | |

| Record name | 3-benzyl-1,3-thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64067-77-2 | |

| Record name | NSC122650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyl-1,3-thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework of 3 Benzyl 1,3 Thiazinane 2 Thione

The molecular structure of 3-Benzyl-1,3-thiazinane-2-thione is characterized by a central 1,3-thiazinane (B8806883) ring. A key feature is the thione group at the second position of the ring. The nitrogen atom at the third position is substituted with a benzyl (B1604629) group.

The structural properties of a related compound, 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione, have been elucidated through X-ray crystallography. nih.govnih.gov In this analogue, the 1,3,5-thiadiazinane-2-thione ring adopts an envelope conformation. nih.govnih.gov The double bond between the carbon and sulfur of the thione group (S=C) has a measured length of 1.6776 (15) Å, while the single carbon-sulfur bonds within the ring are 1.7470 (15) Å and 1.8479 (17) Å. nih.govnih.gov Intramolecular interactions, such as hydrogen bonds, may play a role in stabilizing the molecule's conformation. nih.govnih.gov

Table 1: Physicochemical Properties of 1,3-Thiazinane-2-thione (B1272399)

| Property | Value |

|---|---|

| IUPAC Name | 1,3-thiazinane-2-thione |

| Molecular Formula | C4H7NS2 |

| Molecular Weight | 133.2 g/mol |

| InChI | InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) |

| SMILES | C1CNC(=S)SC1 |

Data sourced from PubChem CID 2763408 nih.gov

Current Research Landscape and Academic Importance

Cyclization Reactions for 1,3-Thiazinane-2-thione Ring Formation

The fundamental approach to constructing the 1,3-thiazinane-2-thione skeleton involves the formation of two key bonds: a C-S bond and a C-N bond, arranged in a six-membered ring. Cyclization reactions are the cornerstone of this process, utilizing precursors that contain the necessary nitrogen and sulfur functionalities, or their masked equivalents, which are then brought together to form the heterocyclic ring.

Base-Mediated Approaches Utilizing Carbon Disulfidenih.govresearchgate.net

Base-mediated cyclization reactions that employ carbon disulfide (CS₂) are a common and effective method for synthesizing the 1,3-thiazinane-2-thione ring. nih.gov In these reactions, carbon disulfide serves as the source for the C=S (thione) moiety of the heterocycle. The general mechanism involves the initial reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. semanticscholar.org This intermediate then undergoes an intramolecular cyclization to yield the final thiazinane ring system.

The synthesis of N-substituted 1,3-thiazinane-2-thiones, such as the target compound this compound, can be achieved from the corresponding N-substituted 3-halopropylamine. Specifically, the reaction can be performed with N-benzyl-3-chloropropan-1-amine and carbon disulfide. The process begins with the formation of a dithiocarbamic acid intermediate from the secondary amine and carbon disulfide. This is followed by an intramolecular S-alkylation, where the sulfur atom displaces the chlorine atom on the propyl chain to close the six-membered ring. A similar strategy has been reported for the synthesis of N-Alkyl-1,3-thiazine-2-thiones from 3-bromopropylamines and carbon disulfide. nih.gov

General Reaction Scheme:

Step 1: Dithiocarbamate Formation N-benzyl-3-chloropropan-1-amine reacts with carbon disulfide in the presence of a base (e.g., KOH or Et₃N) to form the corresponding dithiocarbamate salt.

Step 2: Intramolecular Cyclization The nucleophilic sulfur of the dithiocarbamate attacks the electrophilic carbon bearing the chlorine atom, leading to ring closure and the elimination of the chloride ion, yielding this compound.

A well-documented synthesis for the parent, unsubstituted 1,3-thiazinane-2-thione ring involves the reaction of 3-ammoniopropylsulfate with carbon disulfide. ub.edu This method provides a practical route to the core heterocycle, which can then potentially be N-benzylated in a subsequent step. The reaction starts by preparing 3-ammoniopropylsulfate from 3-amino-1-propanol and chlorosulfonic acid. ub.edu The resulting zwitterionic sulfate (B86663) is then reacted with carbon disulfide in the presence of a strong base.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Ammoniopropylsulfate | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (B78521) (KOH) | Ethanol (B145695)/Water (1:1) | 1 hour | Reflux (70 °C) | 63% |

The efficiency of base-mediated cyclizations is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and stoichiometry is crucial for maximizing the yield and purity of the product. researchgate.net

In the synthesis from 3-ammoniopropylsulfate, specific conditions have been refined for optimal results. ub.edu The use of a mixed solvent system of ethanol and water (1:1) is employed, and the reaction is heated to reflux at 70 °C for one hour. ub.edu The stoichiometry is also critical; approximately 1.3 equivalents of carbon disulfide and 2.2 equivalents of potassium hydroxide are used relative to the 3-ammoniopropylsulfate starting material. ub.edu The gradual addition of the base is important for controlling the reaction. ub.edu Increasing the amount of base has been shown in related syntheses to significantly improve product yields. researchgate.net

| Parameter | Optimized Condition |

|---|---|

| Base | Potassium Hydroxide (KOH) |

| Stoichiometry (Base) | 2.2 equivalents |

| Stoichiometry (CS₂) | 1.3 equivalents |

| Solvent | Ethanol/Water (1:1) |

| Temperature | 70 °C (Reflux) |

| Addition Method | Dropwise addition of base over 30 min |

Multicomponent Reaction (MCR) Strategiesresearchgate.netbeilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, represent a highly efficient approach to complex molecule synthesis. beilstein-journals.org This strategy has been successfully applied to the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com These reactions offer advantages in atom economy, reduced synthesis steps, and the ability to generate diverse chemical libraries quickly. beilstein-journals.org

A notable MCR for the synthesis of 1,3-thiazine-2-thione derivatives involves the reaction of carbon disulfide with 1-azadienes that are generated in situ. researchgate.netmdpi.com The 1-azadienes are typically formed through a Horner-Wadsworth-Emmons (HWE) type reaction. mdpi.com The process begins with the deprotonation of a phosphonate, such as diethyl methylphosphonate, which then attacks a nitrile. mdpi.com Subsequent proton transfer and reaction with an aldehyde generate the 1-azadiene intermediate. mdpi.com This reactive diene then undergoes what can be considered a formal hetero-Diels-Alder reaction with carbon disulfide, acting as the dienophile, to yield the 3,6-dihydro-2H-1,3-thiazine-2-thione ring system. mdpi.com This one-step protocol allows for the synthesis of a variety of substituted thiazinethiones from readily available nitriles, aldehydes, and phosphonates. mdpi.com

| Aldehyde Component | Nitrile Component | Resulting Thiazine-2-thione Product | Yield |

|---|---|---|---|

| Benzaldehyde | Benzonitrile | 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 85% |

| 4-Chlorobenzaldehyde | Benzonitrile | 6-(4-Chlorophenyl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 75% |

| Benzaldehyde | Acetonitrile | 4-Methyl-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 40% |

| Cyclohexanecarbaldehyde | Benzonitrile | 6-Cyclohexyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione | 76% |

Three-Component Reactions Involving β-Chlorovinyl Aldehydes, Primary Amines, and Carbon Disulfide

A notable and efficient method for the synthesis of 1,3-thiazinane-2-thione derivatives is the one-pot, three-component reaction. This approach brings together a primary amine, carbon disulfide, and an α,β-unsaturated aldehyde, such as a β-chlorovinyl aldehyde, under solvent-free conditions at room temperature. semanticscholar.org The reaction proceeds through the initial formation of a dithiocarbamate from the amine and carbon disulfide. This intermediate then undergoes a Michael addition to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization to yield the final 1,3-thiazinane-2-thione product. semanticscholar.org This method is advantageous due to its operational simplicity and high atom economy.

While direct examples involving β-chlorovinyl aldehydes for the synthesis of the specific target compound are not detailed in the provided results, the general principle of using α,β-unsaturated aldehydes in three-component reactions with amines and carbon disulfide is well-established for creating the 1,3-thiazinane-2-thione core. semanticscholar.orgmdpi.com

Alternative Cyclization Pathways

Beyond multicomponent reactions, alternative cyclization pathways provide robust methods for the synthesis of the 1,3-thiazinane-2-thione ring system. These often involve the pre-formation of a key intermediate which then undergoes cyclization.

Thiourea (B124793) derivatives serve as versatile precursors for the synthesis of 1,3-thiazinane structures. For instance, N-(3-chloropropionyl)-N'-(2,4-di-methylphenyl)thiourea can be cyclized by refluxing in a toluene/acetone mixture to produce (Z)-2-[(2,4-dimethyl-phenyl)imino]-1,3-thiazinan-4-one. mdpi.com Although this example leads to an imino-thiazinan-4-one, the underlying principle of cyclizing a functionalized thiourea is a key strategy.

Another approach involves the reaction of β-hydroxy thioureas, generated in situ from the reaction of amino alcohols and isothiocyanates, which can be cyclized under acidic conditions. mdpi.comnih.gov Gold-catalyzed intramolecular cyclization of alkynyl-substituted thioureas has also been reported to yield 1,3-thiazine derivatives with high efficiency. acs.org This method involves the coordination of the thiourea to the gold catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom on the alkyne, leading to the cyclized product. acs.org

Intramolecular cyclization is a fundamental step in many synthetic routes to 1,3-thiazinane-2-thiones. A common strategy involves the reaction of 3-aminopropan-1-ol with chlorosulfonic acid, followed by treatment with carbon disulfide. semanticscholar.org This sequence leads to the formation of an intermediate that cyclizes to afford the 1,3-thiazinane-2-thione. semanticscholar.org

Another example of intramolecular cyclization is the Selectfluor-mediated reaction of N-(2-(cyclohex-1-en-1-yl)ethyl)benzothioamide. This process induces a fluorination-triggered cyclization to form a fluoro-substituted spiro-1,3-thiazine derivative. rsc.org The mechanism involves the formation of a thiiranium ion intermediate, which is then attacked by the nitrogen atom to form the six-membered ring.

Synthesis of Analogues and Substituted 1,3-Thiazinane-2-thiones

The versatility of the 1,3-thiazinane-2-thione core allows for further modifications to generate a wide array of analogues with diverse properties. These modifications can be made to the thiazine (B8601807) ring itself or by introducing various substituents on the nitrogen atom.

Derivatization of the Thiazine Ring

The 1,3-thiazinane-2-thione ring can be derivatized at various positions. For example, the exocyclic sulfur atom can be a site for reactions. The synthesis of 2-imino-1,3-thiazinane derivatives can be achieved through the cyclization of functionalized thioureas. mdpi.comnih.gov These imino derivatives can exist as different tautomers, with the position of the double bond being either endocyclic or exocyclic. acs.org

Furthermore, the synthesis of 1,3-thiazine-2,4-diones has been reported, starting from 2-amino-1,3-thiazin-4-ones which are acetylated and then subjected to mild acid hydrolysis. nih.gov This demonstrates that the thione group can be converted to a carbonyl group, expanding the chemical space of accessible derivatives. The introduction of substituents at other positions of the ring can be achieved by starting with appropriately substituted precursors. For instance, using substituted α,β-unsaturated aldehydes in three-component reactions can lead to a variety of substituted 1,3-thiazinane-2-thiones. mdpi.com

| Starting Material | Reagents | Product | Reference |

| 2-Amino-1,3-thiazin-4-ones | 1. Acetylation 2. Mild acid hydrolysis | 1,3-Thiazine-2,4-diones | nih.gov |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzothioamide | Selectfluor | Fluoro-substituted spiro-1,3-thiazine | rsc.org |

| Alkynyl-substituted thiourea | Gold catalyst | 1,3-Thiazine derivatives | acs.org |

Introduction of Substituents on Nitrogen

The nitrogen atom of the 1,3-thiazinane-2-thione ring is a common site for introducing substituents, which can significantly influence the molecule's properties. The most direct method for N-substitution is to use a primary amine bearing the desired substituent in the initial synthesis. For example, using benzylamine (B48309) in a three-component reaction with carbon disulfide and an appropriate aldehyde would directly yield an N-benzyl substituted 1,3-thiazinane-2-thione. nih.gov

Acylation of the nitrogen atom in the parent 1,3-thiazinane-2-thione is another important derivatization. For instance, N-propanoyl-1,3-thiazinane-2-thione can be synthesized by reacting 1,3-thiazinane-2-thione with propionyl chloride in the presence of a base like triethylamine (B128534). ub.eduresearchgate.net This acylation introduces an acyl group that can serve as a chiral auxiliary or a handle for further functionalization.

| Reactant | Reagent | Product | Reference |

| 1,3-Thiazinane-2-thione | Propionyl chloride, Triethylamine | N-Propanoyl-1,3-thiazinane-2-thione | ub.eduresearchgate.net |

| Benzylamine, Carbon disulfide, Formaldehyde, n-Butylamine | - | 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione | nih.gov |

| Thiourea | Gold catalyst | 1,3-Thiazine derivatives | acs.org |

Synthesis of Chiral 1,3-Thiazinane-2-thione Analogues

The synthesis of chiral 1,3-thiazinane-2-thione analogues is a significant area of research, as these compounds serve as valuable platforms for asymmetric synthesis. researchgate.net The introduction of chirality into the thiazinane ring allows for stereoselective transformations, making these heterocycles useful in the synthesis of complex, enantiomerically pure molecules. researchgate.netacs.org

A primary strategy involves the use of chiral starting materials. The synthesis often begins with a chiral 1,3-amino alcohol, which can be cyclized to form the core thiazinane structure. For instance, the reaction of a chiral amino alcohol with carbon disulfide in the presence of a base can yield the corresponding chiral 1,3-thiazinane-2-thione. The stereochemistry of the starting amino alcohol is transferred to the final thiazinane product.

Another approach involves the use of chiral auxiliaries attached to the nitrogen atom of the thiazinane ring. These auxiliaries can direct the stereochemical outcome of subsequent reactions. While much of the detailed research has focused on the five-membered thiazolidine-2-thione rings, the principles are applicable to the six-membered thiazinane system. researchgate.net For example, N-acyl-1,3-thiazinane-2-thiones can be prepared, and the chiral environment can influence reactions at the alpha-position to the carbonyl group. researchgate.netub.edu High stereoselectivities, with diastereomeric excesses (de) up to 98%, have been achieved in Lewis acid-mediated reactions involving related chiral thiazolidine-2-thione enolates. researchgate.net

The synthesis of ferrocene-containing chiral 1,3-thiazinan-2-imines has been accomplished through the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate. nih.gov This reaction proceeds via an in-situ generated β-hydroxy thiourea intermediate, which then cyclizes in an acidic medium. nih.gov

Below is a table summarizing a general synthetic strategy for chiral 1,3-thiazinane-2-thiones.

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | Chiral 3-amino-1-propanol derivative | 1. Chlorosulfonic acid, CH₂Cl₂ 2. KOH, CS₂, EtOH/H₂O, 70°C | Chiral 1,3-Thiazinane-2-thione | Formation of the core heterocyclic ring with defined stereochemistry. ub.edu |

| 2 | Chiral 1,3-Thiazinane-2-thione | Acyl Chloride, Et₃N, CH₂Cl₂ | Chiral N-Acyl-1,3-thiazinane-2-thione | Introduction of an acyl group to create a chiral auxiliary for further stereoselective reactions. researchgate.netub.edu |

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to obtain compounds of high purity.

Flash Column Chromatography

Flash column chromatography is a fundamental purification technique used extensively in the synthesis of 1,3-thiazinane derivatives. ub.eduuva.es This method is favored for its speed and efficiency in separating the desired product from unreacted starting materials, reagents, and reaction byproducts on scales ranging from milligrams to several grams. ucsb.edu

The process involves using a stationary phase, typically silica (B1680970) gel (230–240 mesh), packed into a column. uva.es A solvent system, the mobile phase or eluent, is chosen based on the polarity of the target compound, often guided by preliminary thin-layer chromatography (TLC) analysis. uva.esucsb.edu For N-acyl-1,3-thiazinane-2-thione, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297). ub.edu For other related N-benzyl heterocyclic derivatives, a mixture of hexane (B92381) and diethyl ether (Et₂O) has been successfully employed. uva.es

The crude reaction mixture is loaded onto the top of the silica gel column and the eluent is passed through under positive pressure. ucsb.edu Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. The combined pure fractions are then concentrated under reduced pressure to yield the purified compound. ub.edu

| Parameter | Description | Example Application | Reference |

| Stationary Phase | Silica gel (60 Å or 230-240 mesh) is the most common adsorbent. ub.eduuva.es | Purification of N-Propanoyl-1,3-thiazinane-2-thione. ub.edu | ub.eduuva.es |

| Mobile Phase (Eluent) | Typically a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or diethyl ether). ub.eduuva.es | Hexanes/Ethyl Acetate for N-acyl thiazinanethiones. ub.edu Hexane/Et₂O (40:60) for N-benzyl oxindole (B195798) derivatives. uva.es | ub.eduuva.es |

| Elution Mode | Isocratic (constant solvent composition) is preferred for simplicity and efficiency. ucsb.edu | A single, optimized solvent mixture is used throughout the separation. ucsb.edu | ucsb.edu |

| Work-up | Prior to chromatography, an aqueous work-up is often performed to remove water-soluble impurities. The organic extracts are dried over agents like MgSO₄. ub.edu | Quenching with NH₄Cl solution, extraction with CH₂Cl₂, and drying over MgSO₄. ub.edu | ub.edu |

Recrystallization Methods

Recrystallization is a powerful purification technique used to obtain highly crystalline solids with excellent purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For heterocyclic thiones and related structures, various solvent systems have proven effective. While specific data for this compound is not detailed, methods for analogous compounds provide guidance. For example, 1,3-dimethylimidazole-2-thione can be effectively recrystallized from hot water. orgsyn.org In another instance, derivatives of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione were recrystallized from a mixture of n-hexane and ethyl acetate (3:1). researchgate.net

The general procedure involves dissolving the crude product in a minimal amount of the hot recrystallization solvent. The hot solution may be filtered to remove any insoluble impurities. Upon slow cooling, crystals of the pure compound form. These are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. orgsyn.org

| Compound Type | Recrystallization Solvent/System | Key Observation | Reference |

| Imidazole-2-thiones | Water | Product crystallizes as white needles upon cooling. orgsyn.org | orgsyn.org |

| Benzothiazole/Benzoxazole Thiones | n-Hexane/Ethyl Acetate (3:1) | Yields the product as a purified powder. researchgate.net | researchgate.net |

Reactions Involving the Thiocarbonyl (C=S) Group

The thiocarbonyl group is a key functional group that dictates much of the reactivity of this compound. Its electronic properties and ability to act as both an electrophile at the carbon and a nucleophile at the sulfur allow for a variety of chemical transformations.

The nitrogen atom of the 1,3-thiazinane-2-thione scaffold can be readily acylated. While the title compound is already N-benzylated, the acylation of the parent 1,3-thiazinane-2-thione is a fundamental transformation. For instance, N-propanoyl-1,3-thiazinane-2-thione can be synthesized from its parent thione. This reaction typically involves treating the thione with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The resulting N-acyl-1,3-thiazinane-2-thiones are valuable intermediates in organic synthesis. pharmacophorejournal.com

The table below summarizes the synthesis of an N-acylated derivative from 1,3-thiazinane-2-thione. pharmacophorejournal.com

| Reactant 1 | Reactant 2 | Product | Yield |

| 1,3-Thiazinane-2-thione | Propanoyl chloride | N-Propanoyl-1,3-thiazinane-2-thione | 84% (uncorrected for purity) |

Table 1: Synthesis of N-Propanoyl-1,3-thiazinane-2-thione. pharmacophorejournal.com

The thione group (C=S) in 1,3-thiazinane-2-thione derivatives makes them more susceptible to nucleophilic substitution reactions compared to their oxo (C=O) counterparts. ub.edu This enhanced reactivity is attributed to the electronic properties of the sulfur atom. The thione sulfur can act as a nucleophile, participating in reactions such as alkylations and condensations.

In a key synthetic pathway, 1,3-thiazinane-2-thiones bearing a benzotriazolyl group at the 3-position undergo nucleophilic substitution. When these compounds are treated with various thiols in the presence of a Lewis acid like zinc bromide (ZnBr₂), the benzotriazolyl group is displaced to form 3-[1-(substituted sulfanyl)alkyl]-1,3-thiazinane-2-thiones. mdpi.com Similarly, reaction with triethyl phosphite, catalyzed by ZnBr₂, results in the formation of 1-(2-thioxo-1,3-thiazinan-3-yl)alkylphosphonates. mdpi.com These transformations highlight the utility of the thiazinane-2-thione core in constructing more complex molecules through substitutions driven by the reactivity of the heterocyclic system. mdpi.com

Reactions Involving the Nitrogen Atom

The nitrogen atom in the 1,3-thiazinane-2-thione ring is a primary site for introducing substituents, a process that is fundamental to creating derivatives like this compound.

The synthesis of the title compound and its analogs is achieved through N-substitution, typically N-alkylation, of the parent 1,3-thiazinane-2-thione. mdpi.com This reaction involves the deprotonation of the nitrogen atom by a suitable base, followed by nucleophilic attack on an alkyl halide. For example, reacting 1,3-thiazinane-2-thione with 1-chloro-4-(1-chloroethyl)benzene (B3049257) in the presence of potassium carbonate (K₂CO₃) yields 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione. mdpi.com The use of a different base, sodium hydride (NaH), allows for the reaction with 1,2-dichloro-4-(1-chloroethyl)-benzene to produce another 3-substituted derivative. mdpi.com These reactions demonstrate a robust method for functionalizing the nitrogen atom, thereby allowing for the synthesis of a diverse library of N-substituted thiazinane-2-thiones. mdpi.com

The table below provides examples of N-substitution reactions on the 1,3-thiazinane-2-thione scaffold. mdpi.com

| Alkylating Agent | Base | Solvent | Conditions | Product |

| 1,2-Dichloro-4-(1-chloroethyl)-benzene | NaH | CH₃CN | 80 °C, 3 h | 3-[1-(2,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione |

| 1-Chloro-4-(1-chloroethyl)benzene | K₂CO₃ | CH₃CN | 160 °C, 8 h | 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione |

Table 2: Examples of N-Substitution Reactions of 1,3-Thiazinane-2-thione. mdpi.com

Ring Transformations and Rearrangements

The 1,3-thiazinane-2-thione ring system can serve as a foundational structure for the synthesis of more complex, fused heterocyclic architectures. These transformations often involve multicomponent reactions or cycloadditions where the thiazinane ring acts as a key building block.

The 1,3-thiazinane framework is a versatile precursor for constructing annulated (fused-ring) polycyclic systems. semanticscholar.org One notable example is the synthesis of an epipyridazinoanthracene derivative. A thiocarbamoyl precursor reacts with 1,3-dibromopropane (B121459) to furnish a stereoselective product, (E)-3-((9s,10s)-12,15-dioxo-9,11,12,14,15,16-hexahydro-9,10- mdpi.comnih.govepipyridazinoantracen-13(10H)-yl)-3-oxo-2-(3-phenyl-1,3-thiazinan-2-ylidene)propanenitrile, in a 70% yield. semanticscholar.org This complex molecule incorporates the 1,3-thiazinane ring into a much larger, polycyclic assembly.

Another powerful method involves one-pot, three-component reactions. For instance, reacting 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates leads to the efficient synthesis of 4-oxo-4,6-dihydropyrimido[2,1-b] ub.edunih.govthiazine-6,7-dicarboxylates. nih.gov This reaction proceeds via a zwitterionic intermediate formed from the isocyanide and the acetylenedicarboxylate, which then undergoes a cycloaddition with the thiazinone derivative to yield the fused bicyclic system with yields ranging from 76-85%. nih.gov These examples underscore the utility of the thiazinane core in advanced heterocyclic synthesis. semanticscholar.orgnih.gov

Radical Chemistry and Dithiocarbamate Derivatives

While specific studies on the radical chemistry of this compound are not extensively detailed in the available literature, the broader class of dithiocarbamates, to which this compound belongs, is known for its rich radical-mediated reactions. Dithiocarbamates are versatile functional groups in organic synthesis, often serving as precursors for radical generation. bham.ac.ukresearchgate.net

Carbamoyl (B1232498) diethyldithiocarbamates, for instance, can be synthesized from secondary amines and serve as effective sources of carbamoyl radicals under either chemical or photochemical initiation. researchgate.net These radical intermediates can then participate in various transformations, a notable example being group transfer radical cyclization reactions, which lead to the formation of dithiocarbamate-functionalized lactams. researchgate.net The general process involves the generation of a radical which can then undergo intramolecular cyclization. wikipedia.org

The generation of radicals from sulfur-containing compounds, such as thiones, can also be achieved through methods like using esters of N-hydroxypyridine-2-thione. pharmacy180.com These methods often rely on the addition of a tin radical to the carbon-sulfur double bond, followed by fragmentation to produce a carbon-centered radical. pharmacy180.com Although tin-based reagents have been common, tin-free methods for the reductive desulfurization of dithiocarbamates have also been developed, for example, using hypophosphorus acid and triethylamine in dioxane. nih.govresearchgate.net This highlights the ongoing efforts to develop more environmentally benign radical processes.

The reactivity of dithiocarbamates in radical reactions allows for their use in creating complex molecular architectures, including fused and spirocyclic systems. nih.govresearchgate.net The dithiocarbamate functional group's ability to be converted into a radical makes it a valuable tool for carbon-carbon bond formation and other synthetic transformations. bham.ac.uk

Tautomerism and Isomerization Pathways

The structural chemistry of this compound involves interesting tautomeric equilibria, particularly between the 1,3-thiazinane and 1,3-thiazine forms. This phenomenon has been the subject of detailed investigation, revealing a significant influence of the compound's physical state on the dominant tautomer.

Study of 1,3-Thiazinane/1,3-Thiazine Tautomers

Research into the synthesis of 1,3-thiazine derivatives has led to the uncommon isolation and characterization of two distinct tautomers: the 1,3-thiazinane and the 5,6-dihydro-4H-1,3-thiazine forms. bham.ac.uk An equilibrium exists between these two structures. bham.ac.uk Studies utilizing extensive 2D-NMR techniques, such as COSY and HMBC, have been crucial in unambiguously identifying the structures in different states. bham.ac.ukresearchgate.net These investigations have shown that it is possible to isolate different isomers depending on the physical state of the compound. bham.ac.uknih.gov

Influence of Solution Versus Solid State on Tautomeric Forms

A key finding in the study of these tautomers is the phase-dependent nature of the equilibrium. researchgate.net It has been demonstrated that in the solid, crystalline state, the 1,3-thiazinane isomer is the observed form. bham.ac.uknih.gov In this tautomer, the NH group is located within the heterocyclic ring. researchgate.net

Conversely, when the compound is in solution, the 5,6-dihydro-4H-1,3-thiazine tautomer is the sole or unique isomer detected. bham.ac.uknih.gov In this form, the NH group is exocyclic to the ring. researchgate.net This shift in the tautomeric equilibrium is rationalized by the energetic differences between the crystal packing forces in the solid state and the solvation effects in solution. researchgate.net The ability to modulate the tautomeric equilibrium through a simple phase change represents a significant finding in the study of these heterocyclic systems. researchgate.net

Below is an interactive table summarizing the observed tautomeric forms in different states.

Table 1: Tautomeric Forms of 1,3-Thiazinane/1,3-Thiazine Derivatives in Different States

| Physical State | Predominant Tautomer | Key Structural Feature | Reference |

|---|---|---|---|

| Solid State (Crystal) | 1,3-Thiazinane | NH group is part of the ring | bham.ac.uk, nih.gov, researchgate.net |

Structural Elucidation and Characterization Techniques

Spectroscopic Characterization and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Benzyl-1,3-thiazinane-2-thione would be characterized by specific absorption bands. A strong absorption band corresponding to the C=S (thione) stretching vibration is expected. Additionally, bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C-N and C-S stretching vibrations, would be present.

Table 3: Predicted IR Absorption Bands for this compound (Data presented is hypothetical based on known absorption ranges, as specific experimental data is not publicly available)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=S Stretch (Thione) | 1050-1250 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be observed. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the benzyl (B1604629) group or fragments from the thiazinane ring.

Table 4: Predicted Mass Spectrometry Data for this compound (Data presented is hypothetical, as specific experimental data is not publicly available)

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 223 |

| [M - C₇H₇]⁺ (loss of benzyl) | 132 |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. For 3-Benzyl-1,3-thiazinane-2-thione, these calculations would typically employ ab initio methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods. These approaches solve the Schrödinger equation for the molecule, providing detailed information about its wave function, from which numerous properties can be derived.

A theoretical study on a related five-membered ring system, 1,3-Dibenzoylimidazolidine-2-thione, utilized both HF and Density Functional Theory (DFT) methods with a 6-31G(d,p) basis set to investigate its optimized molecular structure, vibrational frequencies, and thermodynamic properties. dergipark.org.tr Such studies provide a framework for how quantum mechanical calculations could be applied to this compound to elucidate its fundamental chemical characteristics. The results from these calculations, such as optimized bond lengths and angles, can be compared with experimental data, for instance from X-ray crystallography of analogous compounds, to validate the theoretical model.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wave function.

Prediction of Molecular Structures and Energetics

DFT calculations are instrumental in predicting the three-dimensional geometry of molecules like this compound with high accuracy. By finding the minimum energy structure on the potential energy surface, DFT can provide optimized bond lengths, bond angles, and dihedral angles. For instance, a study on 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione revealed that the thiazinane ring adopts an envelope conformation. nih.gov It is highly probable that the 1,3-thiazinane-2-thione (B1272399) ring in the title compound also adopts a similar non-planar conformation to alleviate steric strain.

Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different isomers or conformers. The synthesis and DFT analysis of other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have demonstrated the power of these methods in correlating calculated structures with experimental NMR data. mdpi.com

Analysis of Electronic Properties

The electronic properties of a molecule, which govern its reactivity and spectroscopic behavior, can be thoroughly analyzed using DFT. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A recent review highlighted the electronic features of the parent 1,3-thiazine ring, reporting its HOMO and LUMO energies as -6.06 eV and -1.22 eV, respectively. nanobioletters.com The introduction of a benzyl (B1604629) group at the N3 position and a thione group at the C2 position in this compound would be expected to modulate these energy levels. The benzyl group, being electron-donating, would likely raise the HOMO energy, while the electron-withdrawing thione group would lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity. DFT calculations could precisely quantify these effects.

Table 1: Frontier Molecular Orbital Energies of Parent Thiazine (B8601807) Isomers nanobioletters.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 |

| Phenothiazine | -4.89 | -0.32 | 4.57 |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis via Computational Methods

The 1,3-thiazinane (B8806883) ring, being a six-membered heterocycle, can exist in various conformations, such as chair, boat, and twist-boat. Computational methods, particularly DFT, are essential for exploring the potential energy surface and identifying the most stable conformers of this compound.

The conformational analysis of disubstituted cyclohexanes provides a useful analogy. libretexts.org The preference for substituents to occupy equatorial positions to minimize 1,3-diaxial interactions is a guiding principle. In this compound, the bulky benzyl group attached to the nitrogen atom would be expected to strongly favor an equatorial position in a chair-like conformation to minimize steric hindrance.

X-ray crystallographic data of related compounds supports this. In 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione, the thiazinane ring is in an envelope conformation. nih.gov Similarly, in the closely related 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione, the heterocyclic ring also adopts an envelope conformation. nih.govresearchgate.net This suggests that the chair conformation may be distorted in these systems. A detailed computational conformational search would be necessary to definitively determine the global minimum energy structure of this compound and the energy barriers between different conformers.

Thermodynamic Stability Studies (e.g., Enthalpies of Formation for Related Compounds)

Computational chemistry provides a means to estimate the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°). These values are indicative of the molecule's intrinsic stability. DFT calculations have been successfully used to determine the enthalpies of formation for a variety of high-energy compounds, demonstrating the reliability of these methods. mdpi.com

Modeling of Reaction Mechanisms and Transition States

Understanding how a molecule is formed and how it reacts is a central theme in chemistry. Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants, intermediates, and products. The energies of these transition states determine the activation energy and, consequently, the rate of the reaction.

The synthesis of 1,3-thiazinane derivatives can proceed through various routes, such as the cyclization of β-hydroxy thioureas. nih.gov DFT calculations could be employed to model the reaction pathway for the synthesis of this compound. This would involve locating the transition state structures for the key bond-forming steps and calculating the activation energies. Such a study would provide a detailed, atomistic understanding of the reaction mechanism and could aid in optimizing reaction conditions. For example, the synthesis of other heterocyclic systems like benzimidazole-2-thione derivatives has been investigated, and modeling their reaction pathways would follow similar computational strategies. mdpi.com

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The 1,3-thiazinane-2-thione (B1272399) scaffold is a valuable building block in organic chemistry. The nitrogen atom can be readily acylated, allowing for the introduction of a wide variety of functional groups. This acylation activates the α-carbon of the acyl chain, making these compounds effective substrates for various bond-forming reactions. researchgate.netnih.govub.edu The synthesis of the parent 1,3-thiazinane-2-thione is achieved from 3-amino-1-propanol, which is first converted to 3-ammoniopropylsulfate and then cyclized with carbon disulfide. ub.edu Subsequent acylation, for instance with propionyl chloride, yields the corresponding N-acyl derivative. ub.edu

Precursors for Thiourea (B124793), Amidines, and Guanidines

While direct, high-yielding conversions of 3-benzyl-1,3-thiazinane-2-thione into thioureas, amidines, and guanidines are not extensively documented as standard procedures, the chemical nature of the thione functional group makes it a plausible precursor for these substance classes. The synthesis of guanidines from thiourea precursors is a well-established transformation, often proceeding through a carbodiimide (B86325) intermediate via desulfurization. acs.orgresearchgate.netorganic-chemistry.org These reactions typically employ thiophilic metals or oxidizing agents. acs.orgresearchgate.net For instance, photocatalytic methods using Ru(bpy)₃Cl₂ under visible light can convert various thioureas to guanidines at room temperature. organic-chemistry.org

Furthermore, ring-opening reactions of the 1,3-thiazinane-2-thione ring system can provide access to functionalized intermediates. A review on thiazinane chemistry notes the ring opening of 1,3-thiazinane-2-thione to yield an aminothiol (B82208). nih.govsemanticscholar.org This aminothiol could, in principle, be further manipulated to form open-chain thiourea derivatives or serve as a building block for other nitrogen- and sulfur-containing compounds. The synthesis of guanidines and other related structures often relies on the reactivity of thioureas with amines. acs.orgnih.govorganic-chemistry.org

Substrates for Organic Transformations

The most significant application of N-acylated 1,3-thiazinane-2-thiones is as substrates in stereoselective organic transformations, particularly carbon-carbon bond-forming reactions. researchgate.net The N-acyl group enhances the nucleophilicity of the enolates derived from these compounds, making them excellent partners in reactions with electrophiles.

These scaffolds have been successfully employed in:

Aldol (B89426) Additions: Nickel(II)-catalyzed direct and asymmetric aldol reactions between N-acyl-1,3-thiazinane-2-thiones and various aldehydes or acetals provide access to syn- or anti-aldol adducts with high levels of stereocontrol. nih.govacs.org

Michael Additions: Direct and stereodivergent Michael additions of N-acyl 1,3-thiazinane-2-thiones to α,β-unsaturated aldehydes, catalyzed by chiral nickel(II) complexes, have been reported to proceed with remarkable regio-, diastereo-, and enantioselectivity. researchgate.net

Alkylations: The enolates generated from these thioimides can be alkylated to introduce new stereocenters. researchgate.net

Following these transformations, the 1,3-thiazinane-2-thione unit, having served its purpose, can be readily cleaved through methods like nucleophilic acyl substitution to release the desired enantiomerically pure product. researchgate.netnih.gov

Ligand Chemistry in Coordination Complexes

The 1,3-thiazinane-2-thione structure contains both sulfur and nitrogen atoms, which are potential coordination sites for metal ions. However, in the context of the metal-catalyzed reactions discussed herein, the N-acyl-1,3-thiazinane-2-thione primarily functions as a coordinating substrate or auxiliary rather than as a stable, independent ligand that is part of a pre-formed, isolated catalyst. During catalytic cycles, such as those involving nickel(II), the thione and the carbonyl oxygen of the N-acyl group coordinate to the metal center to form a reactive metal enolate intermediate. ub.edu

Applications in Metal-Catalyzed Reactions (e.g., Gold-Catalyzed Approaches)

The most prominent application of N-acyl-1,3-thiazinane-2-thiones in metal-catalyzed reactions involves nickel(II) catalysis . Chiral nickel(II) complexes have proven highly effective in catalyzing direct and enantioselective aldol and Michael reactions of these substrates. researchgate.netacs.orgresearchgate.net These reactions often proceed with low catalyst loadings (2-5 mol%) under mild conditions and exhibit high stereoselectivity. acs.org

While gold catalysis is a powerful tool in modern organic synthesis, including the formation of other types of thiazine (B8601807) rings from different precursors, its specific application in reactions where N-acyl-1,3-thiazinane-2-thiones act as the primary substrate is not as extensively documented as nickel catalysis.

Use as Chiral Auxiliaries in Asymmetric Synthesis

A key application of the 1,3-thiazinane-2-thione scaffold is its role as a chiral auxiliary. researchgate.net In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. acs.org

The N-acyl-1,3-thiazinane-2-thione framework has proven to be a highly effective platform for this purpose. It serves as an achiral scaffold that, when combined with a chiral catalyst, enables highly stereoselective reactions. This approach is central to several nickel-catalyzed asymmetric C-C bond-forming reactions. researchgate.netresearchgate.net For instance, in direct aldol reactions, the combination of an N-acyl-1,3-oxazinane-2-thione (a closely related analog) with a chiral nickel(II) catalyst and a silyl (B83357) triflate allows for the synthesis of protected syn-aldol products with high diastereoselectivity and enantioselectivity. acs.org The six-membered ring scaffold of the thiazinane was found to be more nucleophilic and kinetically faster in these reactions compared to five-membered ring analogues like thiazolidinethiones. acs.orgresearchgate.net

The utility of this scaffold is demonstrated in its application to the synthesis of complex, biologically active molecules. For example, direct, stereodivergent Michael additions using this auxiliary have been applied to the total synthesis of Tapentadol. researchgate.net The choice of chiral ligand on the nickel catalyst allows for access to any of the four possible stereoisomers of the Michael adduct. researchgate.net After the key bond formation, the auxiliary can be cleanly removed, for instance by reaction with a nucleophile like sodium methoxide, to yield the desired product, such as a methyl ester, and recover the auxiliary. nih.gov

Table 1: Nickel-Catalyzed Asymmetric syn-Aldol Reaction of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals acs.org This table showcases the utility of a closely related oxazinanethione scaffold in asymmetric synthesis, demonstrating the principles applicable to thiazinanethiones.

| Aldehyde Acetal | Acetal R Group | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| p-Anisaldehyde | Methyl | 78 | 92:8 | ≥98 |

| p-Anisaldehyde | Allyl | 75 | 92:8 | ≥98 |

| p-Anisaldehyde | Benzyl (B1604629) | 72 | 92:8 | ≥98 |

| Benzaldehyde | Methyl | 75 | 93:7 | ≥98 |

| p-Tolualdehyde | Methyl | 71 | 93:7 | ≥98 |

| p-Fluorobenzaldehyde | Methyl | 70 | 92:8 | ≥98 |

| p-Chlorobenzaldehyde | Methyl | 73 | 92:8 | ≥98 |

| p-Bromobenzaldehyde | Methyl | 75 | 91:9 | ≥98 |

Table 2: Nickel-Catalyzed Asymmetric Michael Addition of N-Acyl-1,3-thiazinane-2-thiones researchgate.net This table illustrates the stereodivergent nature of the reaction, where different chiral ligands on the Nickel catalyst lead to different stereoisomers of the product.

| Aldehyde Substrate | Chiral Ligand | Product Isomer | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Crotonaldehyde | (S,S)-Ph-BPE | anti | 75 | >95:5 | 96 |

| Crotonaldehyde | (R,R)-Ph-BPE | anti | 78 | >95:5 | 95 |

| Crotonaldehyde | (R)-Tol-BINAP | syn | 75 | 5:95 | 96 |

| Crotonaldehyde | (S)-Tol-BINAP | syn | 70 | 5:95 | 97 |

| Cinnamaldehyde | (S,S)-Ph-BPE | anti | 85 | >95:5 | 96 |

| Cinnamaldehyde | (R)-Tol-BINAP | syn | 80 | 5:95 | 98 |

Potential in Polymer Chemistry (e.g., Chain Transfer Agents for RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and predetermined molecular weights. wikipedia.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates propagating polymer chains. The effectiveness of a CTA is largely determined by its chemical structure, specifically the nature of the thiocarbonylthio group (S=C-S). tcichemicals.com

Common classes of compounds that have proven to be effective RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. uobasrah.edu.iq The choice of the RAFT agent is crucial and depends on the type of monomer being polymerized. uobasrah.edu.iq The general mechanism involves the addition of a propagating radical to the thiocarbonyl group of the RAFT agent, followed by fragmentation of the intermediate radical. This process establishes an equilibrium between active (propagating) and dormant (macro-RAFT) chains, allowing for controlled polymer growth. wikipedia.org

With respect to the potential application of This compound in polymer chemistry, particularly as a chain transfer agent for RAFT polymerization, a comprehensive search of scientific literature does not yield any studies or data to support this specific role. While the molecule contains a thione (C=S) group, which is a component of the broader thiocarbonylthio functional group essential for RAFT activity, there is no available research demonstrating its efficacy as a CTA. The existing literature on 1,3-thiazinane-2-thione and its derivatives primarily focuses on their synthesis and applications in other areas of chemistry. ub.edunih.gov

For a compound to function as an effective RAFT agent, the substituents around the thiocarbonylthio core must be appropriately selected to modulate the stability of the intermediate radical and the rates of addition and fragmentation. uobasrah.edu.iq The structural features of This compound have not been investigated in the context of controlling radical polymerization. Therefore, any potential in this field remains purely speculative and is not supported by current scientific findings.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways

Current synthetic methodologies for thiazinane derivatives often rely on conventional techniques. rasayanjournal.co.innih.govresearchgate.net Future research should prioritize the development of novel and environmentally benign synthetic routes to 3-Benzyl-1,3-thiazinane-2-thione and its analogues. The principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, should be at the forefront of this research. rjsocmed.comnih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and minimize the formation of byproducts compared to conventional heating methods. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. nih.gov

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, often eliminating the need for hazardous organic solvents. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing one-pot MCRs would improve the atom economy and efficiency of the synthesis of complex this compound derivatives. researchgate.netnih.govmdpi.com

| Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer byproducts | Optimization of reaction parameters (temperature, time, power) |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields | Investigation of frequency and power effects on the reaction outcome |

| Phase-Transfer Catalysis | Elimination of hazardous solvents, simplified workup | Screening of efficient and recyclable phase-transfer catalysts |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity | Design of novel one-pot syntheses for diverse derivatives |

Exploration of Expanded Chemical Reactivity Profiles

The chemical reactivity of the 1,3-thiazinane-2-thione (B1272399) core is not fully explored. researchgate.net Future studies should aim to systematically investigate the reactivity of the thiocarbonyl group and other functionalizable positions on the this compound molecule. This could lead to the synthesis of novel derivatives with unique properties.

Potential areas of investigation include:

Reactions at the Thiocarbonyl Group: Exploring cycloaddition reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, could lead to the formation of complex spirocyclic systems. acs.org

Functionalization of the Thiazinane Ring: Investigating electrophilic and nucleophilic substitution reactions on the carbon backbone of the thiazinane ring would provide access to a wider range of derivatives.

Oxidation and Reduction Reactions: Studying the oxidation of the sulfur atom to sulfoxides and sulfones could modulate the electronic properties and biological activity of the molecule. researchgate.net

Advanced Spectroscopic and Structural Characterization of Novel Derivatives

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research should employ advanced spectroscopic and crystallographic techniques to elucidate the three-dimensional structures and conformational preferences of these compounds.

Key techniques and their applications include:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to fully assign the proton and carbon signals and to study the conformational dynamics in solution.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to complement experimental data by predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com

| Technique | Information Gained | Importance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, crystal packing | Fundamental for understanding solid-state properties and intermolecular forces |

| 2D NMR Spectroscopy | Unambiguous assignment of 1H and 13C signals, conformational analysis | Crucial for structural elucidation and understanding solution behavior |

| DFT Calculations | Optimized geometry, electronic structure, spectroscopic predictions | Complements experimental data and aids in the interpretation of results |

In-Depth Computational Analysis of Reaction Pathways and Electronic Structures

Computational chemistry offers powerful tools for understanding the intricacies of chemical reactions and the electronic properties of molecules. frontiersin.orgsmu.edu Future research should leverage these tools to gain a deeper insight into the behavior of this compound.

Specific areas for computational investigation include:

Reaction Mechanism Studies: Using DFT and other computational methods to model the transition states and intermediates of key reactions will provide a detailed understanding of the reaction pathways. smu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their potential activities, guiding the design of more potent compounds. nih.gov

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of these compounds, aiding in the development of new therapeutic agents. nih.govmdpi.com

Distortion/Interaction Model Analysis: This computational model can be used to analyze and predict the reactivity of this compound in cycloaddition reactions. nih.gov

Discovery of New Non-Medical Applications in Catalysis or Materials Science

While much of the research on thiazine (B8601807) derivatives has focused on their medicinal applications, there is a significant unexplored potential for their use in other fields. naturalspublishing.compharmacophorejournal.com Future research should actively seek to identify and develop non-medical applications for this compound and its derivatives.

Promising areas for exploration include:

Catalysis: The presence of nitrogen and sulfur atoms in the thiazinane ring suggests that these compounds could act as ligands for transition metal catalysts.

Materials Science: The aromatic benzyl (B1604629) group and the polar thiocarbonyl group could impart interesting properties to polymers and other materials. For instance, they could be investigated as components of dyes or as chain transfer agents in polymerization processes. mdpi.com

Agrochemicals: The thiazinane scaffold is present in some compounds with insecticidal and herbicidal activity, suggesting a potential avenue for the development of new agrochemicals. pharmacophorejournal.com

Q & A

Q. What are the standard synthetic protocols for preparing 3-Benzyl-1,3-thiazinane-2-thione?

The compound can be synthesized via a two-step reaction:

- Step 1 : React benzylamine with carbon disulfide in aqueous KOH to form a dithiocarbamate intermediate.

- Step 2 : Cyclize the intermediate with formaldehyde under reflux conditions. For example, heating benzylamine (20 mmol) with carbon disulfide and KOH in water, followed by formaldehyde addition, yields the product in 76% after recrystallization from ethanol .

- Key variables : Reaction time (4–6 hours), temperature (ambient to reflux), and pH control (phosphate buffer at pH 7.8) are critical for optimizing yield .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups at δ 3.8–4.2 ppm) .

- IR Spectroscopy : Confirms thiocarbonyl (C=S) stretches at ~1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 267.41 for C₁₃H₁₇NOS₂) .

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., weak H-bonding between S atoms and aromatic protons) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Use chiral catalysts like [(R)-DTBM-SEGPHOS]NiCl₂ to induce asymmetry. For example:

- React N-propanoyl-1,3-thiazinane-2-thione with trimethyl orthoformate in dichloromethane under N₂.

- The catalyst (1.5 mol%) enables enantiomeric excess (ee) >90% for acetal products, which can be hydrolyzed to enantiopure alcohols .

- Key considerations : Solvent purity, inert atmosphere, and catalyst loading impact stereoselectivity .

Q. How should researchers resolve contradictions in antimicrobial activity data for thiazinane-thione derivatives?

Analyze structure-activity relationships (SAR) using data such as MIC values (Table 1):

| Compound | MIC (μg/mL) against S. aureus | MIC against E. coli |

|---|---|---|

| 3d | 1 | 1 |

| 3e | 3 | 2 |

- Variables : Electron-withdrawing substituents (e.g., Cl in 3d ) enhance activity, while bulky groups reduce permeability .

- Experimental design : Use standardized bacterial strains and triplicate assays to minimize variability .

Q. What role does SHELX software play in structural analysis of thiazinane-thione derivatives?

- SHELXL : Refines crystal structures using high-resolution data, resolving bond lengths (e.g., C–S = 1.68 Å) and angles (e.g., S–C–N = 112.5°) .

- SHELXS : Solves phase problems via direct methods, critical for twinned or low-symmetry crystals .

- Best practices : Validate models with R-factor convergence (<5%) and electron density maps .

Q. Are solvent-free methods viable for synthesizing thiazinane-thione derivatives?

Yes. Primary amines and carbon disulfide react with α,β-unsaturated aldehydes in a one-pot, solvent-free protocol:

- Example : Mix benzylamine, CS₂, and cinnamaldehyde at 80°C for 2 hours to yield 4-hydroxy-1,3-thiazinane-2-thione derivatives in >85% yield .

- Advantages : Reduced waste, shorter reaction times, and improved atom economy .

Methodological Considerations

- Data Interpretation : Cross-validate bioactivity results with computational docking (e.g., AutoDock Vina) to correlate MIC values with target binding .

- Crystallography Workflow : Combine SHELX refinement with PLATON for symmetry checks and Mercury for visualization .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) for solvent-free vs. traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.